

What is sulopenem etzadroxil prodrug

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Compound Focus: Sulopenem

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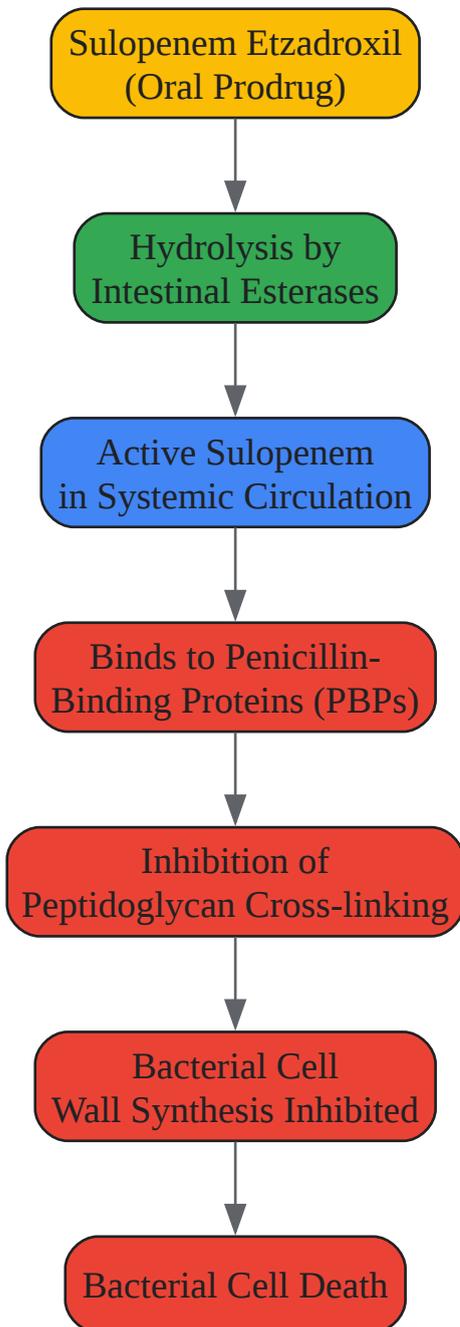
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Chemistry and Mechanism of Action

Sulopenem etzadroxil is an ester prodrug of the active antibacterial moiety, **sulopenem** [1] [2]. After oral administration, intestinal esterases hydrolyze the prodrug, releasing **sulopenem** into the systemic circulation [1].

The bactericidal action of **sulopenem** results from inhibition of bacterial cell wall synthesis. Like other beta-lactams, it binds to Penicillin-Binding Proteins (PBPs), specifically alkylating serine residues and inhibiting peptidoglycan cross-linking [3] [2].



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*Diagram of the prodrug activation and mechanism of action of **sulopenem** etzadroxil.*

Key Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters for the active **sulopenem** when the prodrug is administered as the combination product Orlynvah (**sulopenem** etzadroxil and probenecid) with a high-fat meal [3] [1].

Parameter	Value for Sulopenem (Fed State)	Value for Probenecid (Fed State)
Oral Bioavailability	64%	Information Not Specified
Time to Cmax (Tmax)	2 hours	2 hours
Apparent Volume of Distribution (Vd)	92.09 L	11.94 L
Protein Binding	~11%	Information Not Specified
Elimination Half-Life (t _{1/2})	1.28 hours	3.83 hours
Apparent Clearance (CL/F)	50.55 L/h	Information Not Specified

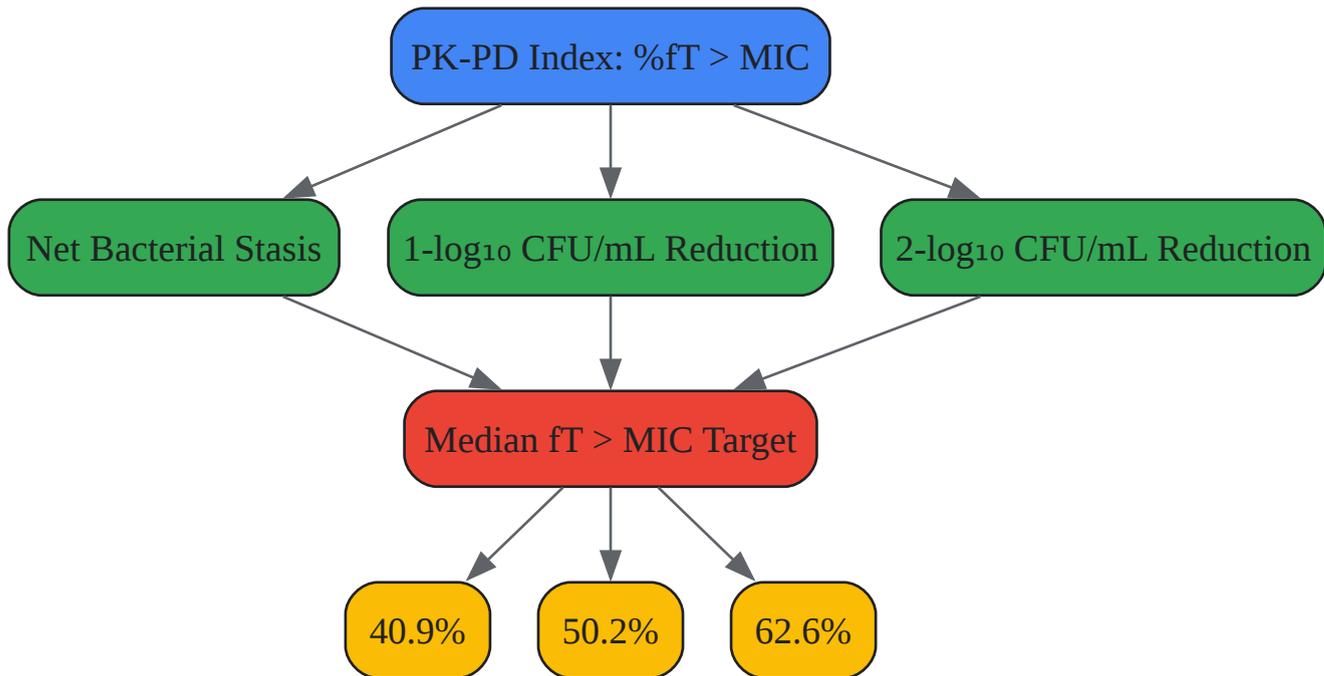
| **Route of Elimination** | Feces (44.3%, 26.9% unchanged) Urine (40.8%, 3.1% unchanged) | Information Not Specified |

Impact of Food and Probenecid: Administration with a high-fat meal significantly increases the oral bioavailability of **sulopenem** from 40% (fasted) to 64% (fed) [3]. Probenecid inhibits the renal tubular secretion of **sulopenem**, thereby increasing its systemic exposure [1].

Renal Impairment: Systemic exposure of **sulopenem** increases with the degree of renal impairment. No dosage adjustment is needed for CrCL ≥15 mL/min, but use is not recommended in patients with CrCL <15 mL/min or on hemodialysis [3] [4].

In Vitro Pharmacokinetic-Pharmacodynamic (PK-PD) Data

The efficacy of **sulopenem** is best described by the **percentage of time that the free drug concentration exceeds the Minimum Inhibitory Concentration (%fT > MIC)** [5].



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*Relationship between **sulopenem** PK-PD index and bactericidal effect targets.*

These targets were established through dynamic in vitro infection models against Enterobacterales. The following experimental protocol details the methodology:

Objective: To characterize the pharmacokinetics-pharmacodynamics (PK-PD) of **sulopenem** and identify the index and target most predictive of efficacy against Enterobacterales [5].

Methodology:

- **In Vitro Model:** A one-compartment dynamic in vitro infection model was used.
- **Bacterial Inoculum:** Studies were conducted using a diverse panel of 10 Enterobacterales clinical isolates (including *E. coli*). The initial inoculum was 1×10^6 CFU/mL.
- **Drug Exposure:** Bacteria were exposed to **sulopenem** concentrations mimicking human free-drug plasma profiles (10.7% protein binding, T_{max} of 2 hr, t_{1/2} of 1.18 hr).
- **Study Designs:**
 - **Dose-Fractionation:** One challenge isolate (**sulopenem** MIC = 0.125 mg/L) was exposed to five different total daily doses. Each daily dose was fractionated into regimens administered

every 4, 8, or 12 hours.

- **Dose-Ranging:** Ten isolates (**sulopenem** MICs 0.03 to 0.5 mg/L) were exposed to a range of **sulopenem** doses every 8 hours, simulating $fT > MIC$ values from 0% to 98.8%.
- **Data Analysis:** The relationship between the change in \log_{10} CFU/mL from baseline at 24 hours and each PK-PD index ($fAUC/MIC$, fC_{max}/MIC , and $fT > MIC$) was analyzed using Hill-type models. The index with the highest coefficient of determination (r^2) was considered the best predictor of efficacy [5].

Conclusion: The $fT > MIC$ was the PK-PD index that best described **sulopenem**'s antibacterial activity ($r^2 = 0.90$) [5].

Clinical Indications and Efficacy

Approved Indication: Treatment of uUTI caused by *Escherichia coli*, *Klebsiella pneumoniae*, or *Proteus mirabilis* in adult women with limited or no alternative oral antibacterial options [3] [4] [6].

Limitations of Use: Not indicated for complicated UTIs (cUTI) or complicated intra-abdominal infections (cIAI), either for primary treatment or as intravenous step-down therapy [1] [4].

Clinical Trial Evidence (REASSURE Trial): A Phase 3, double-blind study compared **sulopenem** etzadroxil/probenecid with amoxicillin/clavulanate in adult women with uUTI [1].

Patient Population & Endpoint	Sulopenem Etzadroxil/Probenecid	Amoxicillin/Clavulanate	Treatment Difference
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| **Micro-MITT (Susceptible to Amox/Clav) Composite Response (Clinical + Micro)** | 61.7% | 55.0% | 6.7% (95% CI: 0.3% to 13%) | | **Micro-MITT (Non-susceptible to Amox/Clav) Composite Response (Clinical + Micro)** | 52.4% | 68.0% | -15.6% (95% CI: -37.5% to 9.1%) |

Definitions:

- **Composite Response:** Combined clinical cure (resolution of UTI symptoms with no new symptoms) and microbiologic eradication (reduction of uropathogen to $<10^3$ CFU/mL) at the Test-of-Cure visit (Day 12) [1].
- **Micro-MITT:** Microbiological Modified Intention-to-Treat population, included patients with at least one baseline uropathogen ($\geq 10^5$ CFU/mL) who received at least one dose of the study drug [1].

Safety, Tolerability, and Key Precautions

Common Adverse Reactions ($\geq 2\%$) [4] [6]:

- Diarrhea (10%)
- Nausea (4%)
- Vulvovaginal mycotic infection (2%)
- Headache (2%)
- Vomiting (2%)

Serious Warnings and Precautions [4] [6]:

- **Hypersensitivity Reactions:** Serious and occasionally fatal reactions, including anaphylaxis, have been reported with beta-lactams. Cross-reactivity is possible. Discontinue use if an allergic reaction occurs.
- ***Clostridioides difficile*-Associated Diarrhea (CDAD):** Nearly all antibacterial agents can cause CDAD, which may range from mild diarrhea to fatal colitis.
- **Exacerbation of Gout:** Probenecid may cause acute gouty attacks in patients with a history of gout.

Contraindications [4] [6]:

- History of hypersensitivity to **sulopenem** etzadroxil, probenecid, or other beta-lactam drugs.
- Patients with known blood dyscrasias.
- Patients with known uric acid kidney stones.
- Concomitant use with ketorolac is contraindicated; concomitant use with ketoprofen is not recommended.

Dosing and Administration

- **Recommended Dosage:** One tablet (**sulopenem** etzadroxil 500 mg / probenecid 500 mg) orally twice daily for 5 days [4] [6].
- **Administration with Food:** Should be administered with food to improve absorption [3] [4].
- **Renal Impairment:** No dosage adjustment for CrCL ≥ 15 mL/min. Not recommended for CrCL < 15 mL/min or patients on hemodialysis [4].

Sulopenem etzadroxil represents a targeted therapeutic option for a specific, challenging patient population. Its development highlights key strategies in antibiotic design, including prodrug technology and pharmacokinetic enhancement.

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